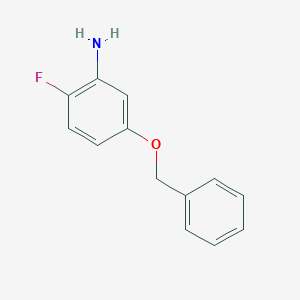

5-(Benzyloxy)-2-fluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Synthesis of α-Trifluoromethyl α-Amino Acids

5-(Benzyloxy)-2-fluoroaniline serves as a starting material in the synthesis of α-trifluoromethyl α-amino acids, demonstrating its pivotal role in the development of compounds with potential biological activity. This process involves transformations that leverage the unique reactivity of the fluoroaniline derivative, facilitating the introduction of trifluoromethyl groups into aromatic and heteroaromatic amino acids. Such amino acids are of interest due to their utility in drug development and peptide chemistry (Burger et al., 2006).

Fluorouracil Derivatives Synthesis

Another significant application involves the synthesis of key intermediates for fluorouracil derivatives, highlighting its role in the development of anticancer agents. The method includes using 5-(Benzyloxy)-2-fluoroaniline as a precursor in a multi-step synthesis process, culminating in the production of compounds relevant to cancer treatment research (Xie Jun, 2006).

Molecular Probes Development

5-(Benzyloxy)-2-fluoroaniline derivatives have been explored for their potential in creating molecular probes, particularly for imaging cerebral β-amyloid plaques in Alzheimer's disease. Derivatives synthesized from this compound displayed high affinity for amyloid aggregates, suggesting their application in positron emission tomography (PET) imaging to aid in the diagnosis and study of Alzheimer's disease progression (Cui et al., 2012).

Antimicrobial Agents Synthesis

Research also includes the development of fluorobenzamides containing thiazole and thiazolidine motifs as antimicrobial agents. These compounds, synthesized via methods that include the use of 5-(Benzyloxy)-2-fluoroaniline, have shown promising results against various bacterial and fungal strains, indicating the compound's versatility in contributing to the discovery of new antimicrobial drugs (Desai et al., 2013).

作用機序

Target of Action

5-(Benzyloxy)-2-fluoroaniline is a compound that is often used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .

Biochemical Pathways

It is known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biaryl compounds . The downstream effects of this reaction can be vast, as biaryl compounds are found in a wide range of natural products, pharmaceuticals, and materials .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by various factors, including its chemical structure and the conditions under which it is used .

Result of Action

The primary result of the action of 5-(Benzyloxy)-2-fluoroaniline is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of biaryl compounds .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-2-fluoroaniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it a versatile tool in synthetic chemistry .

Safety and Hazards

特性

IUPAC Name |

2-fluoro-5-phenylmethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMNTICFWQYMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391680 |

Source

|

| Record name | 5-(benzyloxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-fluoroaniline | |

CAS RN |

342042-82-4 |

Source

|

| Record name | 5-(benzyloxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)